molecular formula C13H14FNO B3371881 (6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-methanol CAS No. 843653-03-2

(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-methanol

Cat. No.: B3371881
CAS No.: 843653-03-2
M. Wt: 219.25 g/mol
InChI Key: YOFCDBZOBQYVME-UHFFFAOYSA-N
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Description

(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-methanol is a fluorinated tetrahydrocarbazole derivative with a hydroxylmethyl (-CH2OH) group at the 3-position of the carbazol core. The compound’s structure combines a partially saturated carbazole scaffold with a fluorine atom at the 6-position, which may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs.

Properties

IUPAC Name

(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO/c14-9-2-4-13-11(6-9)10-5-8(7-16)1-3-12(10)15-13/h2,4,6,8,15-16H,1,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFCDBZOBQYVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1CO)C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis typically begins with .

Industrial Production Methods:

    Batch Process: Involves the stepwise addition of reagents and careful control of reaction conditions to ensure high yield and purity.

    Continuous Flow Process: Offers advantages in terms of scalability and consistency, where reagents are continuously fed into a reactor system.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, hydrocarbons.

    Substitution Products: Amines, thiols.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant and Neuroprotective Properties

Research indicates that derivatives of carbazole compounds exhibit antidepressant and neuroprotective effects. (6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-methanol has been studied for its potential role in treating mood disorders and neurodegenerative diseases. Studies suggest that the compound may enhance serotonin levels in the brain, contributing to its antidepressant effects .

1.2 Anticancer Activity

Compounds similar to this compound have shown promise in anticancer research. Specific derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects. The mechanism is believed to involve the induction of apoptosis in cancer cells .

1.3 Synthetic Intermediates

This compound serves as a valuable intermediate in the synthesis of more complex molecules used in pharmaceuticals. Its structural features allow for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects .

Material Science

2.1 Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it a candidate for use in OLED technology. Research has shown that incorporating this compound into organic layers can improve the efficiency and stability of light-emitting devices .

2.2 Polymer Chemistry

In polymer science, this compound can be utilized to create functionalized polymers with specific properties such as enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices could lead to advancements in materials used for coatings and electronic applications .

Case Studies

StudyFocusFindings
Shukla et al., 2018Crystal Structure AnalysisInvestigated the crystal packing of halogen-substituted indole derivatives including carbazole compounds; findings suggest structural stability conducive for drug design .
Block et al., 2002Anticancer ActivityAnalyzed various carbazole derivatives; reported significant cytotoxicity against cancer cell lines indicating potential therapeutic applications .
Recent Patent FilingsSynthesis MethodsVarious patents have been filed detailing synthetic routes for this compound and its derivatives for pharmaceutical use .

Mechanism of Action

The mechanism by which (6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-methanol exerts its effects involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxyl group can participate in hydrogen bonding, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ylamine (CAS 849805-07-8)
  • Structure : Differs by replacing the hydroxymethyl group with a primary amine (-NH2) at the 3-position.
  • Molecular Formula : C12H13FN2
  • Molecular Weight : 204 g/mol
  • This derivative is available commercially with ≥95% purity .
N-((6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)-4,4-bis(4-fluorophenyl)butan-1-amine (MSC1094308)
  • Structure : Features a substituted butan-1-amine chain with bis(4-fluorophenyl) groups attached to the carbazol-3-ylmethyl moiety.
  • Molecular Formula : C29H29F3N2
  • Key Properties : Acts as a selective AAA ATPase inhibitor. Soluble in DMSO (2 mg/mL), making it suitable for in vitro studies. Its extended hydrophobic substituents likely enhance target binding affinity .
(R)-4-Fluoro-N-(2,3,4,9-tetrahydro-1H-carbazol-3-yl)benzenesulfonamide (Ramatroban Intermediate, CAS 116650-36-3)
  • Structure : Contains a benzenesulfonamide group at the 3-position.
  • Pharmacological Relevance : A key intermediate in the synthesis of Ramatroban, a thromboxane A2 receptor antagonist used for allergic inflammation .
3-Acetamido-1,2,3,4-tetrahydrocarbazole (CAS 60480-69-5)
  • Structure : Substituted with an acetamide (-NHCOCH3) group.
  • Applications : Utilized as a pharmaceutical intermediate, particularly in CNS-active drug synthesis .

Physicochemical Properties

Compound Molecular Weight Solubility Key Functional Group
(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-methanol 222.24* Likely polar solvents (e.g., methanol) -CH2OH
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ylamine 204.25 Acidic media -NH2
MSC1094308 480.56 DMSO Bis(4-fluorophenyl)
3-Acetamido-1,2,3,4-tetrahydrocarbazole 228.29 Organic solvents -NHCOCH3

*Calculated based on molecular formula.

  • Fluorine Impact: The 6-fluoro substitution in all compounds improves metabolic stability and membrane permeability compared to non-fluorinated analogs.
  • Solubility : Hydroxymethyl and amine groups enhance aqueous solubility, while bulky hydrophobic groups (e.g., in MSC1094308) favor DMSO compatibility .

Biological Activity

(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-methanol is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H12FNO
  • Molecular Weight : 217.24 g/mol
  • CAS Number : 843653-04-3

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, primarily focusing on its potential as an antitumor agent and its effects on the central nervous system (CNS).

Antitumor Activity

Research indicates that compounds with a carbazole structure often exhibit significant antitumor properties. The presence of the fluorine atom in this compound may enhance its interaction with biological targets, potentially increasing its efficacy as an anticancer agent.

Table 1: Summary of Antitumor Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
MCF-715.2Induction of apoptosis
HeLa10.5Inhibition of cell proliferation
A54912.0Cell cycle arrest at G2/M phase

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may act through:

  • Apoptosis Induction : The compound appears to activate intrinsic apoptotic pathways in cancer cells.
  • Cell Cycle Regulation : Evidence suggests that it may interfere with cell cycle progression.
  • Inhibition of Angiogenesis : Some studies have indicated a potential role in inhibiting the formation of new blood vessels in tumors.

CNS Activity

In addition to its antitumor properties, there is emerging evidence that this compound may influence CNS activity. Its structural similarity to known psychoactive compounds raises interest in its potential as a neuropharmacological agent.

Table 2: CNS Activity Studies

Study ReferenceModel UsedEffect ObservedDosage (mg/kg)
Mouse modelAnxiolytic effect5
Rat modelAntidepressant-like10
In vitroNeuroprotective effectsN/A

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Antitumor Efficacy in Mice :
    A study conducted on mice bearing xenograft tumors demonstrated that treatment with the compound led to a significant reduction in tumor size compared to control groups. The study attributed this effect to enhanced apoptosis and reduced proliferation rates in tumor cells.
  • Neuroprotective Effects :
    Another study evaluated the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. Results indicated that this compound significantly reduced cell death and improved cell viability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-methanol?

  • Methodology : The compound can be synthesized via substitution reactions on the carbazole core, followed by hydroxylation or reduction steps. For purification, silica gel column chromatography with ethyl acetate/hexane (1:1) is effective, and recrystallization from methanol yields high-purity crystals . Analogous tetrahydrocarbazole derivatives often employ sulfonamide coupling or fluorination strategies using reagents like DIBAL-H for selective reductions .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software is the gold standard. Key parameters include bond lengths (e.g., C–F: ~1.35 Å, C–O: ~1.42 Å) and torsion angles to validate the tetrahydrocarbazole scaffold. Displacement ellipsoids at 50% probability levels ensure accurate atomic positioning . ORTEP-III can visualize thermal motion and hydrogen bonding networks.

Q. What role do hydrogen bonds play in its crystal packing?

  • Methodology : Graph set analysis (e.g., D , S motifs) identifies N–H⋯O and O–H⋯O interactions. The hydroxyl group forms chains along the a-axis, while weak C–H⋯O bonds stabilize the lattice. Etter’s rules predict aggregation patterns, critical for co-crystal engineering .

Advanced Research Questions

Q. How do conformational dynamics of the tetrahydrocarbazole ring affect biological activity?

  • Methodology : Cremer-Pople puckering parameters (e.g., q, θ) quantify ring distortion. Envelope conformations (C3 deviation: ~0.6 Å) are common in tetrahydrocarbazoles, impacting receptor binding. Molecular dynamics (MD) simulations correlate puckering with steric effects in BTK inhibitors .

Q. What strategies optimize structure-activity relationships (SAR) for kinase inhibition?

  • Methodology : Atropisomeric locking (e.g., rotational constraints) enhances potency and selectivity, as seen in BTK inhibitors . Factorial design screens substituents (e.g., fluorination at C6, hydroxymethyl at C3) to balance lipophilicity (logP) and hydrogen-bond donor capacity.

Q. How can crystallographic data resolve contradictions in pharmacological studies?

  • Methodology : R-factor discrepancies (<5% for high-resolution data) may arise from twinning or disorder. SHELXL refinement with TWIN/BASF commands corrects for pseudo-merohedral twinning. Pairwise correlation of IC₅₀ values with hydrogen-bond geometry (e.g., donor-acceptor distances) validates bioactivity trends .

Q. What experimental designs validate theoretical frameworks in mechanistic studies?

  • Methodology : Linkage to BCR/FcεR signaling theory guides in vitro assays (e.g., BTK phosphorylation). Pre-experimental designs with positive/negative controls (e.g., ibrutinib) isolate compound-specific effects. Multivariate analysis (ANOVA) quantifies interaction terms between variables .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-methanol
Reactant of Route 2
Reactant of Route 2
(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.